molecular formula C14H21N5O3 B2944375 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 23663-16-3

7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2944375
CAS No.: 23663-16-3
M. Wt: 307.354
InChI Key: YGNHAVXAULPFAM-UHFFFAOYSA-N
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Description

7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring attached to a purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

7-(2-hydroxypropyl)-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3/c1-9(20)8-19-10-11(15-13(19)18-6-4-5-7-18)16(2)14(22)17(3)12(10)21/h9,20H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNHAVXAULPFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCCC3)N(C(=O)N(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound. The scalability of the synthetic route is crucial for meeting the demands of research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone derivative, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Mechanism of Action

The mechanism of action of 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other purine derivatives, such as:

Uniqueness

What sets 7-(2-hydroxypropyl)-1,3-dimethyl-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring and the hydroxypropyl group enhances its solubility and reactivity, making it a valuable compound for various applications .

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